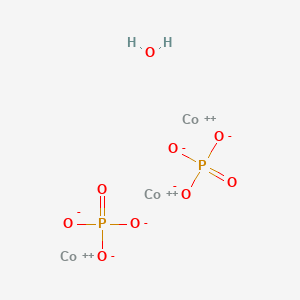
Cobalt (II) phosphate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt (II) phosphate hydrate is an inorganic compound with the chemical formula Co₃(PO₄)₂•xH₂O. It is known for its vibrant violet color and is commonly referred to as cobalt violet. This compound is used as a pigment and has applications in various scientific fields due to its unique properties .
Preparation Methods
Cobalt (II) phosphate hydrate can be synthesized through the precipitation method. This involves mixing aqueous solutions of cobalt (II) salts, such as cobalt (II) chloride, with phosphate salts like potassium hydrogen phosphate. The reaction results in the formation of this compound as a solid precipitate . Industrial production methods often involve similar precipitation techniques, followed by purification and drying processes to obtain the desired hydrate form .
Chemical Reactions Analysis
Cobalt (II) phosphate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cobalt (III) phosphate under specific conditions.
Reduction: Reduction reactions can convert cobalt (III) phosphate back to cobalt (II) phosphate.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cobalt (II) phosphate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including water oxidation and hydrogen production.
Biology: It serves as a biomimetic enzyme to detect superoxide anions released from living cells.
Medicine: Research is ongoing to explore its potential in medical applications, particularly in drug delivery systems.
Industry: It is used in the production of pigments, batteries, and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of cobalt (II) phosphate hydrate, particularly in catalytic applications, involves the formation of active sites on its surface. These active sites facilitate the transfer of electrons and protons, enabling various chemical reactions. For example, in water oxidation, this compound acts as a co-catalyst, promoting the formation of oxygen-oxygen bonds and the subsequent release of oxygen gas .
Comparison with Similar Compounds
Cobalt (II) phosphate hydrate can be compared with other similar compounds such as:
Cobalt (II) chloride hydrate: Known for its color-changing properties based on hydration state.
Cobalt (II) nitrate hydrate: Used in different industrial applications and has distinct chemical properties.
Cobalt (II) sulfate hydrate: Commonly used in electroplating and as a drying agent.
This compound is unique due to its vibrant color and its effectiveness as a catalyst in various chemical reactions .
Properties
CAS No. |
60305-65-9 |
|---|---|
Molecular Formula |
Co3H2O9P2 |
Molecular Weight |
384.76 g/mol |
IUPAC Name |
cobalt(2+);diphosphate;hydrate |
InChI |
InChI=1S/3Co.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 |
InChI Key |
FGMIXSNEQGJBOH-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


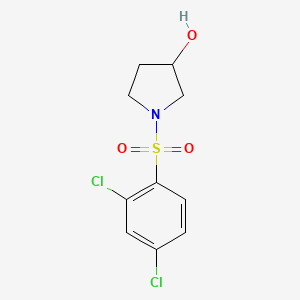
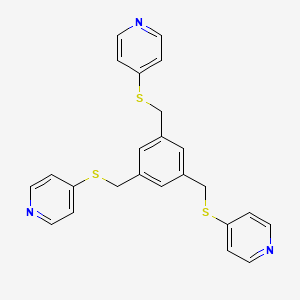
![7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12511744.png)
![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
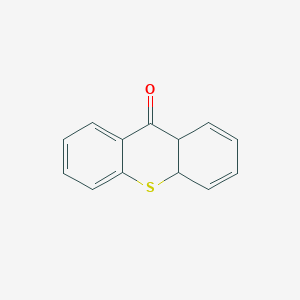
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)
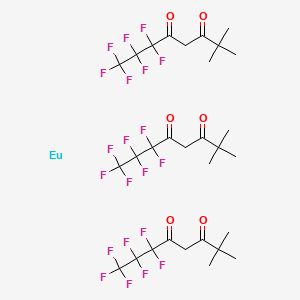
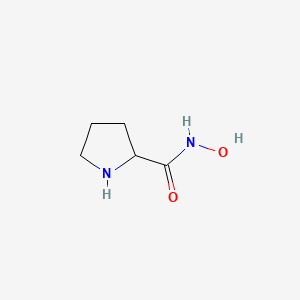
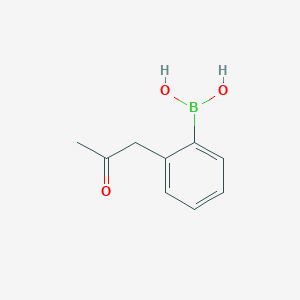
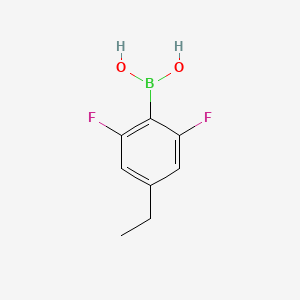
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
